Methyl 4-chloro-2-methoxy-5-nitrobenzoate
CAS No.: 109069-75-2
Cat. No.: VC20743626
Molecular Formula: C9H8ClNO5
Molecular Weight: 245.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109069-75-2 |
|---|---|
| Molecular Formula | C9H8ClNO5 |
| Molecular Weight | 245.61 g/mol |
| IUPAC Name | methyl 4-chloro-2-methoxy-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H8ClNO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3 |
| Standard InChI Key | SPSVQVKAYOHSBJ-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
| Canonical SMILES | COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Introduction
Synthesis
Methyl 4-chloro-2-methoxy-5-nitrobenzoate is synthesized through various chemical reactions, primarily involving nitration and substitution processes:
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Nitration Reaction: The introduction of the nitro group typically involves the reaction of benzoic acid derivatives with nitric acid and sulfuric acid under controlled conditions.
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Substitution Reactions: Subsequent reactions can introduce the chloro and methoxy groups, allowing for the formation of the final product.
These synthetic routes are crucial for producing the compound in high yields and purity.
Scientific Research
Methyl 4-chloro-2-methoxy-5-nitrobenzoate is utilized as an intermediate in organic synthesis due to its versatile functional groups. It serves as a building block for creating more complex organic molecules.
Pharmaceutical Applications
Research has indicated that this compound may act as an enzyme inhibitor, making it a candidate for drug development, particularly in targeting cancer cells:
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Anticancer Activity: Studies have shown that methyl 4-chloro-2-methoxy-5-nitrobenzoate exhibits cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231).
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Methyl 4-chloro-2-methoxy-5-nitrobenzoate | MCF-7 | 0.056 | 19.3 |
| Methyl 4-chloro-2-methoxy-5-nitrobenzoate | MDA-MB-231 | 0.023 | 3.7 |
The IC50 values indicate strong antiproliferative activity, suggesting its potential as a therapeutic agent targeting cancer cells while sparing normal cells.
Industrial Applications
In industrial contexts, methyl 4-chloro-2-methoxy-5-nitrobenzoate is used in the production of specialty chemicals, including dyes and pigments due to its unique chemical properties.
Target Interactions
The compound interacts with various biological targets depending on its chemical structure:
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Enzyme Modulation: It can modulate enzyme activity, particularly oxidoreductases, potentially reducing oxidative stress within cells.
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Gene Expression Alteration: The compound may affect gene expression through interactions with transcription factors, influencing pathways related to cell growth and apoptosis.
Pharmacokinetics
The molecular weight and solid form suggest that bioavailability may be influenced by these factors during therapeutic applications.
Research Findings
Recent studies have focused on the biological activities of methyl 4-chloro-2-methoxy-5-nitrobenzoate:
Case Study 1: Antiproliferative Effects
A peer-reviewed study evaluated the antiproliferative effects on human breast cancer cell lines, indicating significant inhibition of cell proliferation through apoptosis induction.
Case Study 2: Synthesis of Novel Derivatives
Another research project synthesized novel derivatives to enhance biological activity, revealing improved potency against various cancer cell lines compared to the parent compound.
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